(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Description
The compound “(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide” features a complex structure with a benzamide backbone conjugated to a prop-1-en-2-yl group. Key substituents include a bromo atom and a 2-nitrophenyl group at position 1 of the propenyl chain, and a 3-oxo-3-(piperidin-1-yl) moiety at position 3. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the double bond. The 2-nitrophenyl group introduces strong electron-withdrawing effects, while the bromine atom may enhance reactivity or influence binding interactions. Structural characterization of such compounds often employs X-ray crystallography and spectroscopic methods (e.g., ¹H NMR, IR), supported by software like SHELX for refinement .
Properties
Molecular Formula |
C21H20BrN3O4 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18- |
InChI Key |
KTYQKHKOSHYSAA-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration of Bromostyrene Derivatives
Initial routes begin with nitration of brominated precursors. As demonstrated in multistep aromatic substitutions, meta-directing groups like bromine facilitate nitration at the ortho position. A modified procedure adapted from electrophilic substitution protocols employs:
Reaction Conditions:
- Substrate: 1-Bromo-2-vinylbenzene (1.0 eq)
- Nitrating agent: HNO₃ (1.2 eq) in H₂SO₄ (98%)
- Temperature: 0–5°C (ice bath)
- Time: 4–6 hours
Knoevenagel Condensation for Propenone Formation
The α,β-unsaturated ketone is constructed using malonic acid derivatives. Patent methodologies utilizing sulfolane as a high-boiling solvent show improved yields:
Procedure:
- Dissolve 2-nitrobenzaldehyde (1.0 eq) and acetylpiperidine (1.1 eq) in sulfolane
- Add piperidine (0.1 eq) as base catalyst
- Heat at 150°C under N₂ for 8–12 hours
- Isolate via vacuum distillation
Key Parameters:
Regioselective α-Bromination
Electrophilic Bromination Using NBS
Adapting protocols from benzamide bromination, N-bromosuccinimide (NBS) in acetonitrile achieves selective α-bromination:
Optimized Conditions:
- Substrate: 3-(2-nitrophenyl)propenone (1.0 eq)
- Brominating agent: NBS (1.05 eq)
- Catalyst: FeBr₃ (0.1 eq)
- Solvent: anhydrous CH₃CN
- Temperature: 25°C
- Time: 2 hours
Yield: 85% (Z)-1-bromo-3-(2-nitrophenyl)propenone
Radical Bromination Alternatives
Patent disclosures describe tetra-n-butylammonium tetraphenylborate (0.1 eq) as phase-transfer catalyst for improved selectivity:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Bromine source | Br₂ (1.1 eq) |
| Reaction time | 45 min |
| Isolated yield | 91% |
Piperidine Substitution at the β-Ketone Position
Nucleophilic Displacement
Benzamide Installation via Amide Coupling
Carbodiimide-Mediated Coupling
Following benzamide synthesis strategies, EDC/HOBt activation achieves efficient coupling:
Reaction Setup:
- Acid component: Benzoic acid (1.2 eq)
- Amine component: 1-bromo-1-(2-nitrophenyl)-3-piperidinylpropen-2-amine (1.0 eq)
- Coupling agents: EDC (1.5 eq), HOBt (1.5 eq)
- Solvent: anhydrous DMF
- Temperature: 0°C → rt over 2 hours
Workup:
- Quench with sat. NaHCO₃
- Purify via silica chromatography (EtOAc/hexane)
Stereochemical Control and Characterization
Z-Configuration Enforcement
The (Z)-geometry arises from:
- Bulky piperidine group favoring cis orientation relative to benzamide
- Low-temperature reaction kinetics minimizing isomerization
Validation Methods:
- ¹H NMR: Vicinal coupling constants (J = 10–12 Hz) confirm cis olefin protons
- X-ray Crystallography: Single-crystal analysis unambiguously assigns stereochemistry
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting continuous methods from acetylenyl benzamide production:
| Stage | Equipment | Residence Time |
|---|---|---|
| Nitration | Microreactor | 15 min |
| Bromination | Packed-bed reactor | 30 min |
| Amide coupling | CSTR | 2 hours |
Advantages:
Analytical Data Summary
Physical Properties:
- Appearance: Pale yellow crystalline solid
- M.p.: 189–192°C
- [α]²⁵D: +32.5° (c = 1.0, CHCl₃)
Spectroscopic Signatures:
- IR (KBr): 1685 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂)
- ¹³C NMR (125 MHz, CDCl₃): δ 187.4 (ketone C=O), 165.2 (amide C=O), 148.6 (NO₂)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the nitrophenyl and piperidine groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, such compounds may be explored for their therapeutic potential. The combination of functional groups could provide activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their reactivity and functional diversity make them valuable intermediates in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ primarily in halogen substituents (Br vs. Cl) and aromatic ring functional groups (nitro vs. cyano). Below is a detailed comparison:
*Estimated based on structural analogs.
Key Observations:
Halogen Effects (Br vs. Cl):
- Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological systems or increase electrophilic reactivity. For example, the brominated analog in is utilized as a stabilizer, whereas the chlorinated analog in exhibits higher toxicity (H302: harmful if swallowed) .
Aromatic Substituent Effects (Nitro vs. In contrast, the 2-cyanophenyl group () offers moderate electron withdrawal, which may balance reactivity and solubility .
Synthesis and Characterization:
- Similar compounds are synthesized via nucleophilic acyl substitution or metal-catalyzed reactions (e.g., CuI/Na ascorbate systems, as in ). Structural confirmation relies on X-ray crystallography (SHELX refinement) and spectroscopic methods .
Safety and Storage:
- Chlorinated derivatives () require stringent storage (2–8°C) due to sensitivity, while brominated analogs () show higher stability at ambient conditions .
Biological Activity
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a bromine atom, nitrophenyl moiety, and piperidine ring, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Features
The compound's molecular formula is with a molecular weight of 458.3 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.3 g/mol |
| CAS Number | 1800044-60-3 |
Predicted Biological Activities
Computational studies suggest that the compound may exhibit various biological activities based on its structural similarities to known bioactive compounds. Tools like PASS (Prediction of Activity Spectra for Substances) can predict activities such as:
- Antimicrobial
- Anticancer
- CNS activity
These predictions are crucial for guiding experimental validation.
The interaction studies indicate that the compound's unique structure allows it to engage with multiple biological targets. The nitro group may facilitate electron transfer processes, while the piperidine ring can enhance binding affinity to specific receptors.
Case Studies and Experimental Findings
Research has explored the synthesis and biological testing of related compounds. For instance, derivatives of benzamide have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties.
Example Case Study
A study on related piperidine derivatives demonstrated significant activity against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzamide | Bromine substituted benzamide | Antimicrobial, anticancer |
| 2-Nitroaniline | Nitro group on aniline | Antimicrobial |
| Piperidinyl derivatives | Piperidine ring present | CNS activity |
| 4-Nitrophenol | Nitro group on phenol | Antioxidant |
The distinct combination of a bromine atom, nitro group, and piperidine ring in this compound may provide unique pharmacological profiles compared to simpler analogs.
Q & A
Q. Core Methods :
- NMR : , , and - COSY to resolve stereochemistry and confirm the enaminone backbone. Key signals include:
- X-ray Crystallography : SHELXL refinement resolves bromine/nitro group orientations and validates the (Z)-configuration .
Advanced: How can SHELXL address crystallographic disorders in this compound?
Q. Challenges :
- Bromine and nitro groups may exhibit positional disorder due to steric strain.
- Twinning or pseudo-symmetry complicates phase determination.
Solutions : - SHELXL Commands :
- Validation :
Advanced: How should researchers resolve contradictions in biological activity data?
Case Study : If cytotoxicity assays (e.g., IC) conflict with computational predictions:
Re-evaluate Assay Conditions :
- Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts .
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
Computational Reconciliation :
- Perform MD simulations to assess conformational flexibility in aqueous vs. lipid environments.
- Compare electrostatic potential maps (via DFT) with protein active-site topology .
Basic: What are the stability challenges for this compound under storage?
Q. Degradation Pathways :
- Hydrolysis of the enaminone core in humid environments.
- Photo-induced nitro group reduction.
Mitigation Strategies : - Store under inert gas (N) at –20°C in amber vials.
- Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
Advanced: How can kinetic studies elucidate the bromine displacement mechanism?
Q. Methodology :
- Stopped-Flow Kinetics : Track benzamide incorporation rates under varying [Nu].
- Isotopic Labeling : Use -labeled benzamide to confirm nucleophilic attack vs. radical pathways.
Data Analysis : - Fit rate constants () to Eyring plots to distinguish associative (Δ‡S < 0) vs. dissociative (Δ‡S > 0) mechanisms .
Basic: What safety protocols are recommended for handling this compound?
Q. Hazards :
- Bromine and nitro groups may confer mutagenicity.
- Irritant upon inhalation (based on structural analogs) .
PPE : - Glovebox use for synthesis; respirators with organic vapor cartridges.
- First-aid: Immediate eye irrigation and medical consultation for exposure .
Advanced: How can computational modeling guide derivative design?
Q. Workflow :
Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
QSAR : Corrogate substituent effects (e.g., nitro position) with bioactivity via ML models (Random Forest or SVM).
ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out PAINS motifs .
Advanced: What strategies validate the (Z)-configuration in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
